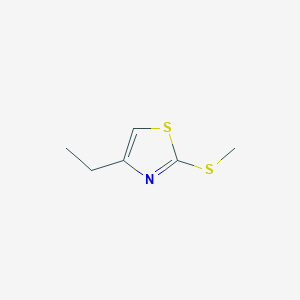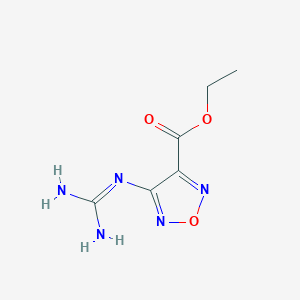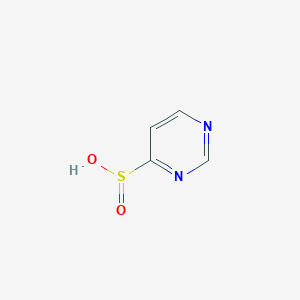
4-Ethyl-2-(methylthio)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C6H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(methylthio)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide (KOH). This reaction yields 4-methylthio-5-acylthiazoles .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes. For example, the preparation of 4-methyl-5-(2-ethoxyl)-thiazole involves introducing chlorine into 2-acetylbutyrolactone, followed by hydrolysis, and subsequent reactions with ammonia gas and carbon bisulfide .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-(methylthio)thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(methylthio)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(methylthio)thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . The specific molecular targets and pathways depend on the particular biological activity being investigated.
Comparación Con Compuestos Similares
- 2-Ethyl-4-methylthiazole
- 4-Ethyl-2-methylthiazole
- 5-(2-hydroxyethyl)-4-methylthiazole
Comparison: 4-Ethyl-2-(methylthio)thiazole is unique due to the presence of both an ethyl group and a methylthio group on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Propiedades
Fórmula molecular |
C6H9NS2 |
|---|---|
Peso molecular |
159.3 g/mol |
Nombre IUPAC |
4-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3 |
Clave InChI |
RPQJPWSTLGWCOZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC(=N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)






![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)





